

8-Chloropyrido[3,4-d]pyrimidin-4-ol molecular structure

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Compound of Interest

Compound Name: 8-Chloropyrido[3,4-d]pyrimidin-4-ol

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An In-Depth Technical Guide to the Molecular Structure and Synthetic Strategy of **8-Chloropyrido[3,4-d]pyrimidin-4-ol**

Abstract

This technical guide provides a comprehensive analysis of **8-Chloropyrido[3,4-d]pyrimidin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its core molecular structure, including a critical examination of its tautomeric equilibrium. This guide presents a plausible, literature-derived synthetic pathway and outlines modern spectroscopic techniques for structural verification. Furthermore, it contextualizes the molecule's importance as a versatile scaffold, referencing its application in the development of targeted therapeutics such as kinase and matrix metalloproteinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction to the Pyrido[3,4-d]pyrimidine Scaffold The Convergence of Pyridine and Pyrimidine

The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system, formally a 1,3,7-triazanaphthalene, that marries the structural features of both pyridine and pyrimidine rings.^[1] This fusion creates a unique electronic landscape and a rigid, planar scaffold that is highly amenable to chemical modification. Pyrimidine itself is a foundational building block in nucleic acids, and its derivatives have a long history in therapeutic applications, ranging from anti-

infectives to anticancer agents.[2] The incorporation of a pyridine ring modulates the core's basicity, solubility, and hydrogen bonding potential, offering a sophisticated platform for designing molecules that can precisely interact with biological targets.

Therapeutic Significance: A Privileged Scaffold in Drug Discovery

The pyridopyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring appearance in molecules targeting a wide array of biological targets.[3] Derivatives have shown remarkable versatility and potency. For instance, various substituted pyridopyrimidines are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4] Specific examples include inhibitors of Monopolar spindle 1 (Mps1) kinase for oncology applications and antagonists for the human chemokine receptor CXCR2, relevant in inflammatory diseases.[5][6][7] Furthermore, pyrido[3,4-d]pyrimidin-4-one derivatives have been successfully developed as highly specific and orally active inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the cartilage degradation observed in osteoarthritis.[8]

Molecular Structure and Physicochemical Properties of 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Core Structure Elucidation

8-Chloropyrido[3,4-d]pyrimidin-4-ol is unambiguously identified by its Chemical Abstracts Service (CAS) number, 84341-13-9.[9][10] Its molecular structure consists of a pyridine ring fused to a pyrimidine ring, with a chlorine atom substituted at position 8 and a hydroxyl group at position 4.

Key Physicochemical Data

The fundamental properties of this molecule are summarized below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

Property	Value	Source(s)
CAS Number	84341-13-9	[9][10]
Molecular Formula	C ₇ H ₄ ClN ₃ O	[9][10]
Molecular Weight	181.58 g/mol	[9][10]
SMILES	<chem>OC1=C2C(C(Cl)=NC=C2)=NC=N1</chem>	[9]
InChI Key	BUERZTTWXDSSII- UHFFFAOYSA-N	[10]

Tautomerism: The Hydroxy-Keto Equilibrium

A critical feature of the **8-Chloropyrido[3,4-d]pyrimidin-4-ol** structure is the existence of prototropic tautomerism. The "-ol" suffix in the name denotes the enol form (the hydroxyl group), but in the solid state and in solution, it exists in equilibrium with its more stable keto tautomer, 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one. The keto form is generally favored for 4-hydroxypyrimidines due to the aromatic stabilization of the pyrimidine ring and the strength of the amide C=O bond. This equilibrium is fundamental to its reactivity and intermolecular interactions, such as hydrogen bonding.

Caption: Tautomeric equilibrium of the title compound.

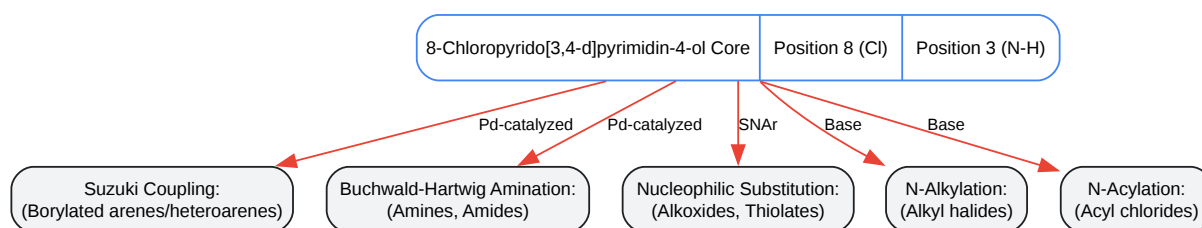
Retrosynthetic Analysis and Proposed Synthesis Protocol

Strategic Disconnections: A Logic-Driven Approach

While a direct synthesis for **8-Chloropyrido[3,4-d]pyrimidin-4-ol** is not prominently published, a robust synthetic route can be proposed based on established methodologies for analogous pyridopyrimidines.[5][11] A logical retrosynthetic approach involves disconnecting the pyrimidinone ring. This reveals a key intermediate: a 3-amino-4-pyridinecarboxylic acid derivative. This intermediate can be further disconnected to a more readily available starting material, such as a substituted picoline. The formation of the pyrimidinone ring is typically achieved by condensation with a one-carbon source like formamide or formic acid.

Proposed Synthetic Workflow

The forward synthesis would logically proceed from a commercially available, appropriately substituted pyridine precursor. The key steps involve functional group manipulation to install the necessary amine and carboxylate functionalities, followed by cyclization to form the fused ring system.



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